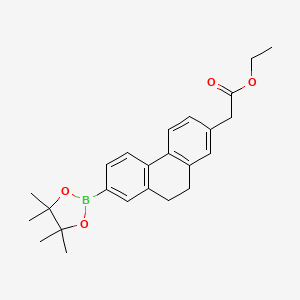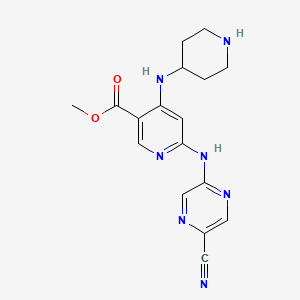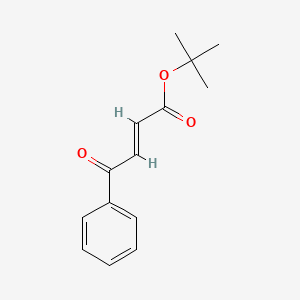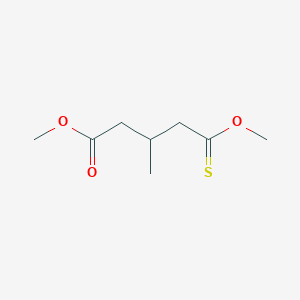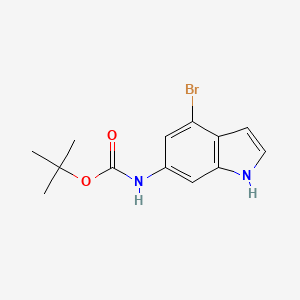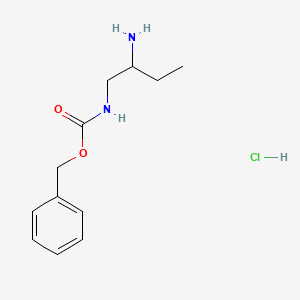
1-N-CBZ-butane-1,2-diamine-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-N-CBZ-butane-1,2-diamine-HCl typically involves the protection of the amine group in butane-1,2-diamine with a carbobenzyloxy (CBZ) group. This is followed by the formation of the hydrochloride salt. The synthetic route can be summarized as follows:
Protection of the amine group: Butane-1,2-diamine is reacted with benzyl chloroformate in the presence of a base to form the CBZ-protected amine.
Formation of the hydrochloride salt: The CBZ-protected amine is then treated with hydrochloric acid to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-N-CBZ-butane-1,2-diamine-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the CBZ protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-N-CBZ-butane-1,2-diamine-HCl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-N-CBZ-butane-1,2-diamine-HCl involves its interaction with molecular targets such as enzymes and proteins. The CBZ group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon removal of the CBZ group, the free amine can interact with various biological targets, influencing biochemical pathways .
Comparación Con Compuestos Similares
1-N-CBZ-butane-1,2-diamine-HCl can be compared with similar compounds such as:
2-N-CBZ-butane-1,2-diamine-HCl: This compound has a similar structure but differs in the position of the CBZ group. It exhibits different reactivity and applications.
1-N-Boc-butane-1,2-diamine-HCl: This compound uses a Boc (tert-butoxycarbonyl) protecting group instead of CBZ, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific protecting group and its applications in selective synthesis and research.
Propiedades
Número CAS |
1179359-80-8 |
|---|---|
Fórmula molecular |
C12H19ClN2O2 |
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
benzyl N-(2-aminobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-2-11(13)8-14-12(15)16-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H |
Clave InChI |
UKLHVSVDUDBPHH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNC(=O)OCC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


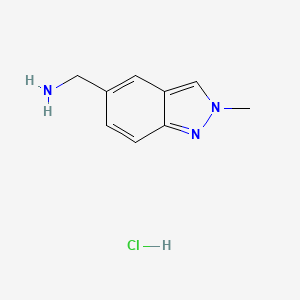
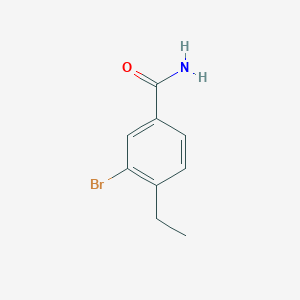
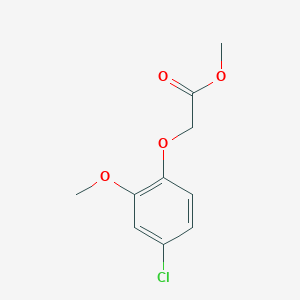
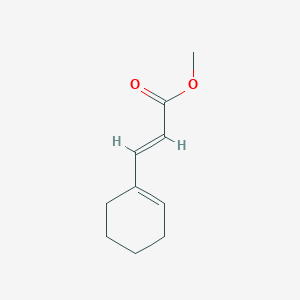
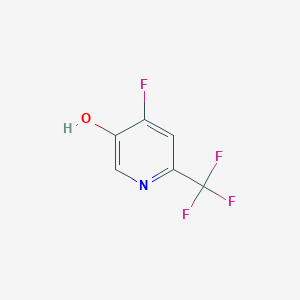
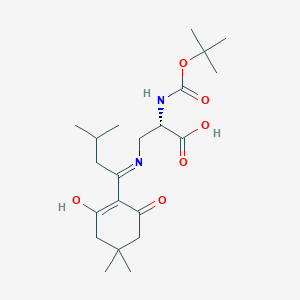
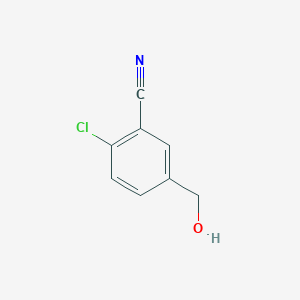

![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)
